molecular formula C27H30N4O4 B3296616 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 893989-08-7

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B3296616
CAS No.: 893989-08-7
M. Wt: 474.6 g/mol
InChI Key: WWZVIZVHLJHFLJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position. The piperazine is linked via an ethane-1,2-dione bridge to a 1H-indol-3-yl moiety, which is further modified by a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the 1-position.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-35-24-11-5-4-10-23(24)28-14-16-30(17-15-28)27(34)26(33)21-18-31(22-9-3-2-8-20(21)22)19-25(32)29-12-6-7-13-29/h2-5,8-11,18H,6-7,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVIZVHLJHFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring substituted with a methoxyphenyl group. This can be achieved through a nucleophilic substitution reaction where 2-methoxyphenylamine reacts with a suitable piperazine derivative.

    Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The piperazine and indole intermediates are then coupled using a suitable linker, such as ethane-1,2-dione, under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation Products: Corresponding oxides of the compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the context of neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist for specific receptors.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific biological receptors. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. The binding of the compound to these receptors can either activate or inhibit their function, leading to downstream effects on cellular signaling pathways. This interaction is crucial for its potential therapeutic applications in treating conditions such as hypertension, depression, and anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aryl Substituents

  • 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (BMS-853) :
    This analog shares the ethane-1,2-dione bridge and indole-piperazine framework but differs in substituents. The piperazine is benzoyl-substituted instead of 2-methoxyphenyl, and the indole has 4,7-dimethoxy groups rather than a pyrrolidinyl-oxoethyl chain. These differences likely alter receptor selectivity; benzoyl groups may enhance metabolic stability, while dimethoxyindole could reduce CNS penetration compared to the target compound .

  • 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone: Replaces the ethane-1,2-dione with a ketone linker and features a diphenylmethyl-piperazine group. The absence of the dione bridge may reduce hydrogen-bonding capacity, impacting binding affinity.
  • Avishot/Flivas (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol): Shares the 2-methoxyphenyl-piperazine motif but links to a naphthyloxy-propanol group. The propanol chain introduces hydroxyl-mediated solubility, contrasting with the dione bridge’s rigidity. This compound’s serotonin receptor antagonism highlights the pharmacophoric importance of the 2-methoxyphenyl-piperazine moiety .

Indole-Containing Piperazine Derivatives

  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone: Substitutes indole with benzotriazole and uses a fluorophenyl-piperazine group. The fluorine atom’s electronegativity may enhance receptor binding affinity compared to the target’s methoxy group, but the benzotriazole core could limit cross-reactivity with indole-preferring receptors .
  • Pyridin-2(1H)-one Derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile): While lacking piperazine, these compounds share the methoxyphenyl group and demonstrate antioxidant activity (79.05% DPPH scavenging).

Ethane-1,2-dione-Linked Compounds

  • Pyrrolo[3,4-c]pyridine-dione Derivatives (e.g., 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) :
    These analogs replace the indole with a pyrrolopyridine-dione core. The dione moiety is conserved, but the fused pyrrolopyridine system may confer distinct electronic properties, affecting solubility and protein binding .

Structural and Functional Data Comparison

Compound Name Core Structure Piperazine Substituent Indole/Equivalent Substituent Key Biological Activity
Target Compound Ethane-1,2-dione 2-Methoxyphenyl 2-Oxo-pyrrolidinylethyl-indole Not reported (predicted 5-HT modulation)
BMS-853 Ethane-1,2-dione Benzoyl 4,7-Dimethoxy-indole Anticancer (preclinical)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Ketone Diphenylmethyl 3-Isopropyl-2-methyl-indole Neuroleptic (hypothesized)
Avishot/Flivas Propanol 2-Methoxyphenyl Naphthyloxy Serotonin antagonist (α1-adrenergic)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one N/A 4-Hydroxy-3-methoxyphenyl Antioxidant (79.05% DPPH)

Key Research Findings

  • Role of the 2-Methoxyphenyl Group : Present in both the target compound and Avishot, this group is critical for serotonin receptor interaction. Substitution with bulkier groups (e.g., diphenylmethyl in ) shifts activity toward dopamine receptors .
  • Indole Modifications : The 2-oxo-pyrrolidinylethyl chain in the target compound may enhance binding to sigma receptors, whereas dimethoxyindole (BMS-853) could favor kinase inhibition .

Biological Activity

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione , also known by its chemical structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30N4O3C_{24}H_{30}N_4O_3, indicating a complex structure that may contribute to its biological effects. The presence of a piperazine moiety and an indole derivative suggests potential interactions with neurotransmitter receptors and other biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine group is known to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognition. Studies have shown that similar compounds can act as agonists or antagonists at these sites, influencing neurotransmission and behavior .
  • Antioxidant Activity : The indole structure is associated with antioxidant properties, which may help mitigate oxidative stress in cells. This could be beneficial in various diseases where oxidative damage is a factor .

Antibacterial Effects

Several studies have highlighted the antibacterial properties of related compounds containing piperazine and indole structures. For instance:

  • A compound with a similar scaffold was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth through mechanisms involving DNA synthesis disruption .

Anticancer Properties

Research has also suggested potential anticancer activity:

  • Indole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates potential applications in treating neurological disorders:

  • Animal studies demonstrated that compounds targeting the 5-HT7 receptor can improve symptoms of depression and anxiety .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Antidepressant-like Effects : In a rodent model, administration of a structurally similar compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects .
  • Antimicrobial Evaluation : A hybrid compound featuring piperazine was tested for its antimicrobial activity against resistant strains of E. coli and S. aureus, showing promising results that warrant further investigation into its clinical applications .

Data Tables

PropertyValue
Molecular FormulaC24H30N4O3
Molecular Weight414.52 g/mol
SolubilitySoluble in DMSO
Target Receptors5-HT7, D2 dopamine receptor
Biological ActivityObservations
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential antidepressant effects observed in animal models

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis of arylpiperazine derivatives often involves multi-step reactions. For example, coupling reactions using 2-oxo-acetyl chloride intermediates (e.g., indol-3-yl-2-oxo-acetyl chloride) with piperazine derivatives in acetonitrile or dichloromethane, followed by purification via column chromatography, yield high-purity products. Optimized routes may include alkylation of indole precursors followed by amidation or cyclization steps . Key reagents include NaOH for deprotonation and methanesulfonate intermediates for functionalization .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : Advanced NMR techniques (e.g., ¹H, ¹³C, 1,1-ADEQUATE) and X-ray crystallography are critical for unambiguous structural elucidation. For example, ¹H-NMR confirms substituent positions on the indole and piperazine rings, while X-ray crystallography provides definitive bond-length and stereochemical data . IR spectroscopy can validate carbonyl and amide functional groups .

Advanced Research Questions

Q. How can structural modifications enhance 5-HT1A receptor binding affinity while addressing metabolic instability?

  • Methodological Answer : Cyclization of labile amide bonds (e.g., converting linear amides to isoindol-1-one or pyrrolidin-2-one derivatives) improves metabolic stability, as shown in human liver microsomal assays . However, while cyclized analogues (e.g., compound 21 , Ki = 0.07 nM) exhibit high receptor affinity, poor blood-brain barrier (BBB) penetration may limit in vivo efficacy. Strategies include:

  • Introducing lipophilic substituents (e.g., iodinated aryl groups) to enhance BBB uptake.
  • Balancing hydrophobicity with polar groups (e.g., methoxy or hydroxy) to improve solubility and reduce hepatic clearance .
    • Data Table :
CompoundModificationKi (nM)Metabolic Stability (HLM)Brain Uptake (Rat)
31 Linear amide0.36LowHigh (but unstable)
21 Cyclized0.07HighLow
27 Cyclized2.54ModerateModerate

Q. What experimental design approaches minimize trials needed to optimize synthesis?

  • Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) reduces trial numbers by identifying critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, ICReDD’s computational reaction path searches combined with quantum chemical calculations can predict optimal conditions for indole-piperazine coupling, reducing iterative lab testing . Key steps include:

  • Screening variables via Plackett-Burman design.
  • Optimizing reaction time and temperature using central composite design.
  • Validating predictions with small-scale experiments .

Contradictions and Resolutions

  • Contradiction : High in vitro affinity (e.g., compound 21 ) does not correlate with in vivo efficacy due to poor brain localization .
  • Resolution : Use in vitro-in vivo correlation (IVIVC) models to predict pharmacokinetics. For example, parallel artificial membrane permeability assays (PAMPA) can screen BBB penetration potential early in development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

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